Concentricol

Description

Concentricol is a triterpenoid secondary metabolite first isolated from the fungus Daldinia concentrica (Hypoxylaceae family) . Its discovery in 2001 marked a significant advancement in fungal chemotaxonomy, as it serves as a species-specific biomarker for D. concentrica and its close relative D. eschscholtzii . Structurally, this compound is derived from the acetate-mevalonate pathway, distinguishing it from polyketide or hybrid PKS/NRPS metabolites like cytochalasins . While its biological activities remain underexplored, its taxonomic utility is well-documented: the absence of this compound in morphologically similar species (e.g., D. loculata, D. vernicosa) aids in species delineation .

Properties

Molecular Formula |

C30H54O6 |

|---|---|

Molecular Weight |

510.7 g/mol |

IUPAC Name |

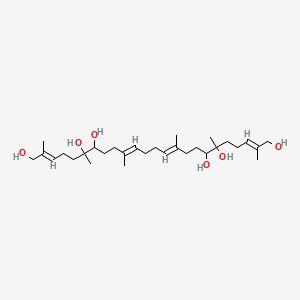

(2E,10E,14E,22E)-2,6,10,15,19,23-hexamethyltetracosa-2,10,14,22-tetraene-1,6,7,18,19,24-hexol |

InChI |

InChI=1S/C30H54O6/c1-23(15-17-27(33)29(5,35)19-9-13-25(3)21-31)11-7-8-12-24(2)16-18-28(34)30(6,36)20-10-14-26(4)22-32/h11-14,27-28,31-36H,7-10,15-22H2,1-6H3/b23-11+,24-12+,25-13+,26-14+ |

InChI Key |

VZNMYFXGBPEORA-VUHAMLAFSA-N |

Isomeric SMILES |

C/C(=C\CC/C=C(/CCC(O)C(O)(CC/C=C(/CO)\C)C)\C)/CCC(O)C(O)(CC/C=C(/CO)\C)C |

Canonical SMILES |

CC(=CCCC=C(C)CCC(C(C)(CCC=C(C)CO)O)O)CCC(C(C)(CCC=C(C)CO)O)O |

Synonyms |

concentricol |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings

Taxonomic Specificity: this compound is exclusive to D. concentrica and D. eschscholtzii, whereas cytochalasins are prevalent in tropical Daldinia spp. . Species like D. loculata lack this compound, confirming its diagnostic value . The absence of this compound in Asian and American Daldinia specimens underscores its restricted biogeographic distribution .

Structural Diversity: Unlike this compound, daldiconoids (e.g., B–G) are 3,4-secolanostane triterpenoids with demonstrated anti-inflammatory activity, highlighting functional divergence within the same biosynthetic class . Cytochalasins and phenochalasin B, despite coexisting with this compound in D. concentrica, originate from distinct pathways (PKS/NRPS vs. acetate-mevalonate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.